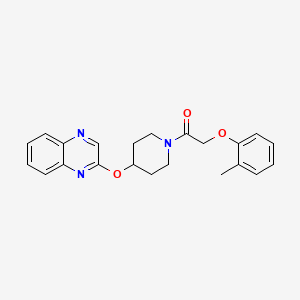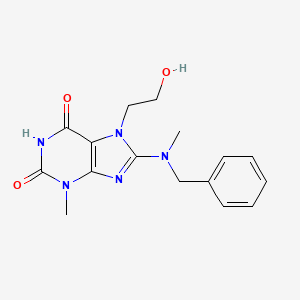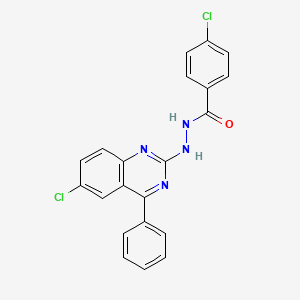
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as ESI-09, is a small molecule inhibitor that is used in scientific research to target and inhibit the activity of the epithelial sodium channel (ENaC). ENaC is a protein that is found in the epithelial cells of various organs, including the lungs, kidneys, and colon. It plays a critical role in regulating the movement of sodium ions across cell membranes, which is important for maintaining fluid balance in the body. ESI-09 has been shown to be a potent and selective inhibitor of ENaC, making it a valuable tool for studying the physiological and pathological roles of this channel.
作用机制
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone works by binding to the extracellular domain of ENaC and blocking the entry of sodium ions into the channel. This inhibits the activity of ENaC and reduces the movement of sodium ions across cell membranes. This can have a variety of physiological effects, depending on the specific tissue and cell type in which ENaC is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone depend on the tissue and cell type in which ENaC is expressed. In the lungs and airways, for example, inhibition of ENaC by 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can reduce the movement of sodium ions across cell membranes and decrease the production of mucus, which can be beneficial in the treatment of respiratory diseases such as cystic fibrosis. In the kidneys, inhibition of ENaC can reduce the reabsorption of sodium ions and increase the excretion of sodium in the urine, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone in lab experiments is that it is a potent and selective inhibitor of ENaC, which allows for the specific targeting of this channel without affecting other ion channels or transporters. This can help to minimize off-target effects and increase the specificity of the experimental results. However, one limitation of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is that it may not be suitable for all experimental systems, as the effects of ENaC inhibition can vary depending on the tissue and cell type in which it is expressed.
未来方向
There are several future directions for research on 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and its use as an inhibitor of ENaC. One area of research is the development of more potent and selective inhibitors of ENaC, which could be used to further explore the physiological and pathological roles of this channel. Another area of research is the use of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and other ENaC inhibitors in the development of new therapies for respiratory and cardiovascular diseases. Finally, research could also focus on the role of ENaC in other tissues and cell types, such as the gastrointestinal tract and the skin, to better understand the broader physiological functions of this channel.
合成方法
The synthesis of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves several steps, including the reaction of 2-chloroethanol with o-tolyl magnesium bromide to form 2-(o-tolyloxy)ethanol. This intermediate is then reacted with quinoxaline-2-ol to form the quinoxaline ether. The piperidine ring is introduced by reacting the quinoxaline ether with piperidine in the presence of a base such as potassium carbonate. Finally, the ketone group is introduced by reacting the piperidine derivative with 2-chloroacetophenone in the presence of a base and a catalyst such as palladium on carbon.
科学研究应用
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used in a variety of scientific research applications to investigate the role of ENaC in various physiological and pathological processes. For example, 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used to study the role of ENaC in the regulation of fluid secretion in the lungs and airways, as well as in the development of hypertension and other cardiovascular diseases. 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has also been used to investigate the role of ENaC in the regulation of sodium absorption in the colon and the kidneys.
属性
IUPAC Name |
2-(2-methylphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-2-5-9-20(16)27-15-22(26)25-12-10-17(11-13-25)28-21-14-23-18-7-3-4-8-19(18)24-21/h2-9,14,17H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILGMTRJOWQGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)

![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948995.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide](/img/structure/B2948996.png)


![N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2949001.png)
![1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B2949002.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2949003.png)